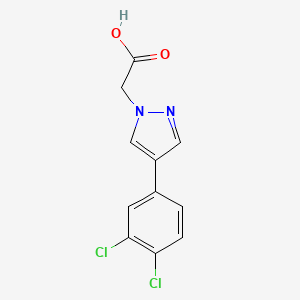
2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a pyrazolyl ring substituted with a dichlorophenyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazolyl Ring: The pyrazolyl ring can be synthesized through the reaction of hydrazine with a suitable diketone or β-diketone derivative.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through electrophilic aromatic substitution reactions, where the pyrazolyl ring acts as the nucleophile.
Acetylation: The final step involves the acetylation of the pyrazolyl ring to introduce the acetic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups onto the pyrazolyl ring or the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced forms, such as alcohols or amines.
Substitution Products: Derivatives with different functional groups, such as halogenated or alkylated compounds.
Applications De Recherche Scientifique
2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of various industrial products, including herbicides and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
2-(4-(2,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid
2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanol
2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)amine
Uniqueness: 2-(4-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)acetic acid is unique due to its specific structural features, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and pharmacological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propriétés
IUPAC Name |
2-[4-(3,4-dichlorophenyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-9-2-1-7(3-10(9)13)8-4-14-15(5-8)6-11(16)17/h1-5H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYNPRLQJOTHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN(N=C2)CC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2'-Chloro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848654.png)
![6-Methoxy-3',4'-dimethyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848661.png)



![1-(4-Fluorophenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one](/img/structure/B7848690.png)
![1-(4-Fluorophenyl)-2-[(3-methoxyphenyl)amino]ethan-1-one](/img/structure/B7848694.png)
![2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B7848705.png)




![2-[[2-(2,3-Dimethylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7848740.png)
